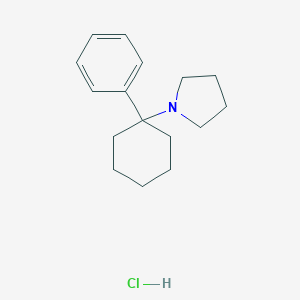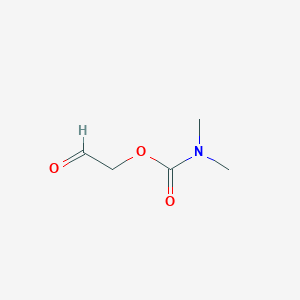
2-oxoethyl N,N-dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxoethyl N,N-dimethylcarbamate, also known as carbaryl, is a widely used pesticide that has been in use for over 50 years. This compound is a carbamate insecticide that belongs to the N-methyl carbamate family. Carbaryl is used to control a wide range of pests, including insects, mites, and ticks, in various crops, such as fruits, vegetables, and ornamental plants.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the normal functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects. These effects include inhibition of AChE, disruption of the nervous system, inhibition of energy production, and disruption of the insect's ability to reproduce. In addition, 2-oxoethyl N,N-dimethylcarbamate has been shown to have toxic effects on non-target organisms, such as birds, fish, and mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl has several advantages for use in lab experiments. It is relatively inexpensive, easy to use, and has a broad spectrum of activity against a wide range of insects. However, 2-oxoethyl N,N-dimethylcarbamate also has several limitations. It is highly toxic to non-target organisms, and its use can lead to the development of insect resistance. In addition, 2-oxoethyl N,N-dimethylcarbamate has a relatively short half-life, which means that it breaks down quickly in the environment and may require frequent reapplication.
Direcciones Futuras
There are several future directions for the use of 2-oxoethyl N,N-dimethylcarbamate in insect control. One potential application is in the control of mosquito-borne diseases, such as malaria and dengue fever. Carbaryl has been shown to be effective in controlling the mosquito vector that transmits these diseases. Another potential application is in the development of new insecticides that are less toxic to non-target organisms and have a longer half-life. Finally, there is a need for further research into the mechanisms of insect resistance to 2-oxoethyl N,N-dimethylcarbamate and the development of strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 2-oxoethyl N,N-dimethylcarbamate involves the reaction between methyl isocyanate and 2-hydroxyethyl carbamate. The reaction takes place in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through distillation or recrystallization to obtain pure 2-oxoethyl N,N-dimethylcarbamate.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties. It has been found to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. Carbaryl has also been used to control ticks that transmit Lyme disease. In addition, 2-oxoethyl N,N-dimethylcarbamate has been studied for its potential use in the control of mosquito-borne diseases, such as malaria and dengue fever.
Propiedades
Número CAS |
133731-62-1 |
|---|---|
Nombre del producto |
2-oxoethyl N,N-dimethylcarbamate |
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-oxoethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3 |
Clave InChI |
ZMTCBTUFPHUEAG-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OCC=O |
SMILES canónico |
CN(C)C(=O)OCC=O |
Sinónimos |
Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)
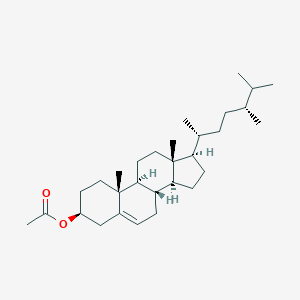
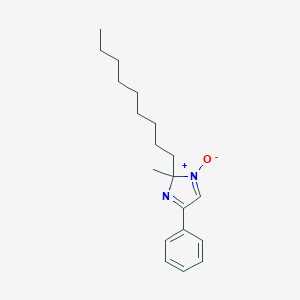
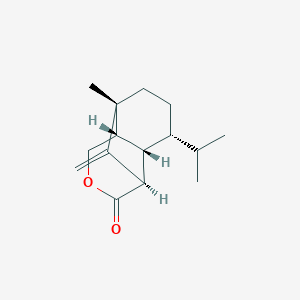
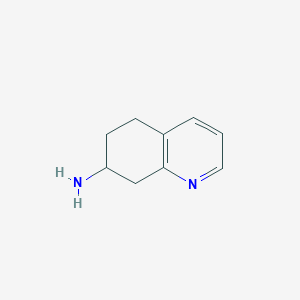
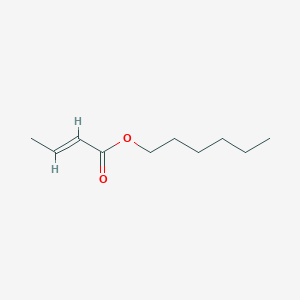
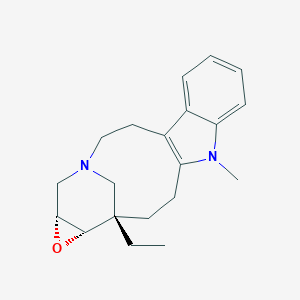
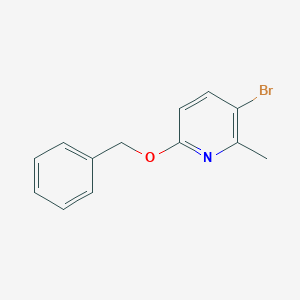
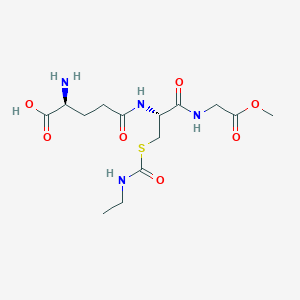
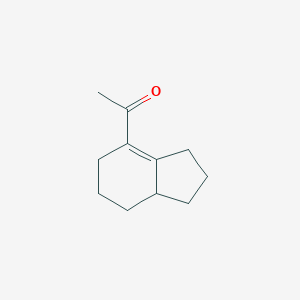
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

